N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide
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Overview
Description
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is a chemical compound with a unique structure characterized by the presence of two methylsulfanyl groups and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with bis(methylsulfanyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide
Uniqueness
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NOS2/c1-15-10(16-2)13-9(14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXFKBBHSQYID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)C1=C(C=CC=C1Cl)Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321647 |
Source
|
Record name | Dimethyl (2,6-dichlorobenzoyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116800-83-0 |
Source
|
Record name | Dimethyl (2,6-dichlorobenzoyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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